4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8Cl2N2O |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)11-14-6-8(12)10(13)15-11/h2-6H,1H3 |
InChI Key |
DOGVLVBBVDQSIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dichloro 2 2 Methoxyphenyl Pyrimidine and Analogues
Retrosynthetic Analysis of the Pyrimidine (B1678525) Core with Halogen and Aryl Substituents
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. lakotalakes.comadvancechemjournal.com For a molecule like 4,5-dichloro-2-(2-methoxyphenyl)pyrimidine, the primary disconnections involve the carbon-nitrogen bonds of the pyrimidine ring and the carbon-carbon or carbon-halogen bonds attaching the substituents.
A logical retrosynthetic approach would involve disconnecting the 2-(2-methoxyphenyl) group and the two chlorine atoms. This leads to several potential synthetic pathways:
Pathway A: Late-stage Arylation: This approach involves first constructing a dichlorinated or trichlorinated pyrimidine precursor, followed by the introduction of the 2-methoxyphenyl group via a cross-coupling reaction. For instance, a key intermediate would be a 2,4,5-trichloropyrimidine (B44654), where the 2-position is selectively coupled with a suitable organometallic reagent derived from 2-methoxyanisole.
Pathway B: Early-stage Arylation: In this strategy, the 2-(2-methoxyphenyl) moiety is incorporated into one of the acyclic precursors before the pyrimidine ring is formed. The resulting 2-aryl-pyrimidine-4,5-diol (or a tautomeric equivalent) would then undergo a double chlorination reaction to yield the final product.
Strategies for Dichlorination of Pyrimidine Rings
The introduction of chlorine atoms onto the pyrimidine ring is a critical transformation, often converting hydroxyl groups (in their tautomeric keto forms) into reactive halides that can participate in subsequent nucleophilic substitution or cross-coupling reactions.
Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for the chlorination of hydroxypyrimidines. nih.govresearchgate.net The reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine (B92270). nih.govdeepdyve.com The base serves to neutralize the HCl generated during the reaction and can also act as a catalyst.
The general mechanism involves the initial phosphorylation of the hydroxyl group (or the keto-enol tautomer) by POCl₃, forming a highly reactive intermediate. This is followed by nucleophilic attack of a chloride ion to displace the phosphate (B84403) group, resulting in the chlorinated pyrimidine.
Recent advancements have focused on developing more environmentally friendly and scalable procedures. For instance, solvent-free methods using equimolar amounts of POCl₃ and a base in a sealed reactor at high temperatures have been developed, offering high yields and simplified work-up procedures. nih.gov These protocols are suitable for large-scale preparations, minimizing the environmental burden associated with the use of excess POCl₃. nih.govresearchgate.net
| Reagent System | Conditions | Scale | Yield | Reference |
| POCl₃ (equimolar), Pyridine | 160 °C, 2 hours, sealed reactor | 0.3 moles | >80% | nih.gov |
| POCl₃ (excess), N,N-dimethylaniline | Reflux | Lab scale | Moderate to High | deepdyve.com |
| POCl₃ (excess), Tri-n-propylamine | Reflux, up to 188 hours | Lab scale | High (for dichloropyrimidine) | fordham.edu |
This table presents typical conditions and outcomes for the chlorination of hydroxypyrimidines.
When a pyrimidine ring contains multiple hydroxyl groups or a combination of hydroxyl and other substituents, controlling the regioselectivity of chlorination can be challenging. The electronic nature of the substituents on the ring significantly influences the reactivity of the different positions. deepdyve.com For instance, electron-withdrawing groups can deactivate certain positions towards phosphorylation and subsequent chlorination.
In the context of synthesizing this compound, if one were to start from a precursor like 2-(2-methoxyphenyl)uracil (which has hydroxyl groups at positions 4 and 6, not 4 and 5), the two hydroxyl groups would be converted to chlorides. However, for the target molecule, selective chlorination at the 4 and 5 positions would necessitate a starting material with hydroxyls or other convertible groups at precisely those positions. The inherent reactivity differences between the C-2, C-4, and C-6 positions of the pyrimidine ring are often exploited in sequential reactions on polyhalopyrimidines to achieve the desired substitution pattern. unifr.chresearchgate.net For example, the C-4 and C-6 positions are generally more susceptible to nucleophilic attack than the C-2 position.
Introduction of the 2-(2-Methoxyphenyl) Moiety via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, providing a powerful method for attaching aryl groups to heterocyclic cores.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is widely used for the arylation of halogenated pyrimidines. nih.govtuwien.at
To synthesize this compound, one could envision a Suzuki-Miyaura coupling between a 2,4,5-trichloropyrimidine and (2-methoxyphenyl)boronic acid. The regioselectivity of this reaction would be crucial. The relative reactivity of the chlorine atoms at the C-2, C-4, and C-5 positions would determine the outcome. Often, the C-4 and C-6 positions of a pyrimidine are more reactive in Suzuki-Miyaura couplings than the C-2 position. The reactivity of the C-5 position can be influenced by the surrounding substituents. Careful selection of the catalyst, ligands, base, and reaction conditions is necessary to achieve selective coupling at the desired position. acs.orgacs.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine. youtube.comnih.gov
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by the base. nih.gov
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
| Catalyst/Ligand | Base | Solvent | Temperature | Outcome | Reference |
| PdCl₂(dppf)₂·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 °C | Arylation of chloropyrimidines | acs.org |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Arylation of bromopyridines | tuwien.at |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Arylation of chloropyrimidines | General Suzuki Conditions |
This table illustrates common catalytic systems used in Suzuki-Miyaura couplings involving halogenated heterocycles.
While the Suzuki-Miyaura reaction is ideal for forming C-C bonds, the Buchwald-Hartwig amination is the premier method for constructing C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. While not directly applicable to the synthesis of the C-aryl bond in the target compound, it is a critical reaction for creating analogues where an amino group is attached to the pyrimidine ring.
For instance, if one of the chloro-substituents in a dichloropyrimidine were to be replaced by an amino group, the Buchwald-Hartwig amination would be the method of choice. The reaction demonstrates excellent functional group tolerance and has been applied to a wide range of substrates. nih.govacs.org The regioselectivity of amination on di- or trichloropyrimidines is a key consideration, with the C-4 position often being more reactive than the C-2 position under palladium-catalyzed conditions. researchgate.netthieme-connect.com
The development of specialized phosphine (B1218219) ligands has been instrumental in the success and broad applicability of the Buchwald-Hartwig amination, allowing for the coupling of even weakly nucleophilic amines under relatively mild conditions. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized method for the functionalization of halogenated pyrimidines. proquest.com This reaction involves the displacement of a halide, typically chlorine, by a nucleophile. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is inherently activated towards nucleophilic attack. The presence of additional electron-withdrawing groups can further enhance this reactivity. masterorganicchemistry.comlibretexts.org SNAr reactions on di- or poly-halogenated pyrimidines allow for the sequential and often regioselective introduction of various substituents. proquest.com
The chlorine atoms on dichloropyrimidine scaffolds serve as versatile handles for introducing a diverse array of functional groups through SNAr reactions. A broad spectrum of nucleophiles, including amines, alkoxides, and C-nucleophiles, have been successfully employed to derivatize these halogenated precursors. proquest.comresearchgate.netmdpi.com
For instance, the reaction of 4,6-dichloro-2-methylpyrimidine (B42779) with 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) exemplifies a typical SNAr reaction where one of the chlorine atoms is displaced by an amine nucleophile. mdpi.comresearchgate.net Similarly, various amines have been used to displace chlorine atoms from 4,6-dichloro-pyrazolo[5,4-d]pyrimidines to generate a library of substituted analogues. acs.orgacs.org The reaction conditions for these transformations often involve a base and a suitable solvent, with reaction times and temperatures varying depending on the reactivity of the specific nucleophile and the pyrimidine substrate.
The following table provides examples of SNAr reactions on dichloropyrimidine derivatives with different nucleophiles:
| Dichloropyrimidine Substrate | Nucleophile | Product | Reference |
| 4,6-dichloro-2-methylpyrimidine | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | mdpi.com |
| 4,6-dichloro-pyrazolo[5,4-d]pyrimidine | Sodium methoxide | 4-chloro-6-methoxy-pyrazolo[5,4-d]pyrimidine | acs.orgacs.org |
| 4,6-dichloro-pyrazolo[5,4-d]pyrimidine | Various amines | 4-amino-6-chloro-pyrazolo[5,4-d]pyrimidine derivatives | acs.orgacs.org |
| 4,6-dichloro-5-nitropyrimidine | 1-phenyl-3-methylpyrazol-5-one | 4,6-bis(1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-5-nitropyrimidine | researchgate.net |
The reactivity and regioselectivity of SNAr reactions on dichloropyrimidines are significantly influenced by the nature and position of other substituents on the pyrimidine ring. wuxiapptec.com Electron-withdrawing groups generally activate the ring towards nucleophilic attack, while electron-donating groups have the opposite effect. masterorganicchemistry.com The position of these substituents dictates which halogen atom is preferentially displaced.
In the case of 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position, which is para to one of the ring nitrogens. stackexchange.com However, this regioselectivity can be altered by the presence of other substituents. For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct the SNAr reaction to the C-2 position. wuxiapptec.com
The presence of a bulky substituent at the C-5 position can also influence the regioselectivity, potentially favoring substitution at the less sterically hindered position. wuxiapptec.com Furthermore, the nature of the nucleophile itself can play a crucial role. For instance, while many nucleophiles react at the C-4 position of 2,4-dichloropyrimidines having an electron-withdrawing group at C-5, tertiary amines have been shown to exhibit excellent selectivity for the C-2 position. nih.govacs.org In some cases, such as with 2-MeSO₂-4-chloropyrimidine, a dichotomy in regioselectivity is observed, where amines react at C-4, while alkoxides and formamide (B127407) anions react selectively at C-2. wuxiapptec.com This behavior can be rationalized by the formation of hydrogen-bonded complexes that direct the nucleophilic attack. wuxiapptec.com
The following table summarizes the influence of substituents on the regioselectivity of SNAr reactions on dichloropyrimidines:
| Dichloropyrimidine Derivative | Substituent | Position of Substitution | Rationale | Reference |
| 2,4-dichloropyrimidine | - | C-4 | Greater stabilization of Meisenheimer intermediate | wuxiapptec.comstackexchange.com |
| 2,4-dichloropyrimidine | Electron-donating group at C-6 | C-2 | Altered electronic distribution in the ring | wuxiapptec.com |
| 5-substituted-2,4-dichloropyrimidine | Electron-withdrawing group at C-5 | C-4 (with most nucleophiles) | Electronic activation of C-4 | nih.govacs.org |
| 5-substituted-2,4-dichloropyrimidine | Electron-withdrawing group at C-5 | C-2 (with tertiary amines) | Specific interaction with tertiary amine nucleophiles | nih.govacs.org |
| 2-MeSO₂-4-chloropyrimidine | - | C-4 (with amines) | Standard reactivity pattern | wuxiapptec.com |
| 2-MeSO₂-4-chloropyrimidine | - | C-2 (with alkoxides) | Hydrogen bonding directed attack | wuxiapptec.com |
One-Pot and Multicomponent Synthesis Approaches to Pyrimidine Scaffolds
To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the construction of pyrimidine scaffolds. benthamdirect.comresearchgate.net These approaches allow for the formation of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps, saving time, and minimizing waste. researchgate.net
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. bohrium.comorganic-chemistry.org This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, yielding highly substituted pyrimidines in good yields. bohrium.comorganic-chemistry.org Another one-pot method involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with amidine hydrochloride salts to produce 2-substituted pyrimidines. tandfonline.com Furthermore, practical one-step processes for the synthesis of 2,5-disubstituted pyrimidines from nitriles have been developed, demonstrating broad functional group tolerance. acs.org Microwave-assisted one-pot synthesis has also been successfully applied to the generation of pyrazolo[1,5-a]pyrimidinones, a core scaffold in many bioactive compounds. nih.gov
MCRs have also been employed for the synthesis of more complex fused pyrimidine systems. For instance, the assembly of pyrido[2,3-d]pyrimidine (B1209978) scaffolds, which are of significant interest in medicinal chemistry, has been achieved through multicomponent approaches. benthamdirect.com Similarly, novel spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds have been constructed via an electrocatalytic multicomponent transformation. mdpi.com
Advanced Spectroscopic and Structural Characterization of Pyrimidine Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the aromatic protons of the 2-methoxyphenyl group would exhibit characteristic chemical shifts and coupling patterns. The proton on the pyrimidine (B1678525) ring, if present, would also have a distinct signal. The methoxy (B1213986) group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrimidine ring would be significantly affected by the electron-withdrawing chlorine atoms, shifting their signals downfield. The carbons of the methoxyphenyl group would also have characteristic chemical shifts, with the methoxy-substituted carbon appearing at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H6 | 8.5 - 8.8 | - |
| Methoxy-H | 3.8 - 4.0 | - |
| Phenyl-H | 6.9 - 7.5 | - |
| Pyrimidine-C2 | - | 160 - 165 |
| Pyrimidine-C4 | - | 155 - 160 |
| Pyrimidine-C5 | - | 120 - 125 |
| Pyrimidine-C6 | - | 150 - 155 |
| Methoxy-C | - | 55 - 60 |
| Phenyl-C | - | 110 - 160 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. The vibrational spectrum of this compound would be characterized by several key absorption bands.
The C-Cl stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on analogous compounds.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |
| C=N/C=C Stretch (Pyrimidine) | 1400 - 1600 |
| C-O Stretch (Methoxy) | 1230 - 1270 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).
The fragmentation of the molecule would likely involve the loss of chlorine atoms, the methoxy group, and potentially the entire methoxyphenyl or pyrimidine moieties. Analysis of these fragments helps to confirm the connectivity of the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
In the solid state, one would expect the pyrimidine and methoxyphenyl rings to be non-coplanar due to steric hindrance. The dihedral angle between these two rings would be a key structural parameter. Intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking, could play a significant role in the crystal packing.
Table 3: Expected Crystallographic Parameters for this compound (Note: These are hypothetical values based on similar structures.)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Dihedral Angle (Pyrimidine-Phenyl) | 40 - 60° |
| C-Cl Bond Length | 1.73 - 1.75 Å |
| C-N Bond Length (in pyrimidine) | 1.32 - 1.34 Å |
Conformational Analysis and Stereochemical Characterization
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the pyrimidine and methoxyphenyl rings. Computational modeling, in conjunction with spectroscopic data (particularly NOE data from NMR), can be used to determine the preferred conformation in solution.
Computational and Theoretical Investigations of 4,5 Dichloro 2 2 Methoxyphenyl Pyrimidine
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. mdpi.com DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 4,5-dichloro-2-(2-methoxyphenyl)pyrimidine, a process known as geometry optimization. researchgate.netnih.gov This involves finding the minimum energy conformation of the molecule, which dictates its physical and chemical properties.
The calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. A key feature to investigate would be the dihedral angle between the pyrimidine (B1678525) ring and the 2-methoxyphenyl group, which would reveal the extent of conjugation and steric hindrance between the two rings.
Beyond geometry, DFT is used to probe the electronic structure, offering insights into the distribution of electrons within the molecule. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Transitions
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. bldpharm.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. The distribution of the HOMO and LUMO lobes would highlight the specific atoms that are the primary sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. sigmaaldrich.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the regions around the hydrogen atoms would exhibit positive potential. This analysis provides a visual and intuitive guide to the molecule's reactive sites.
In Silico Prediction of Reactivity and Reaction Mechanisms
In silico methods can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. sigmaaldrich.com By calculating various reactivity descriptors derived from DFT, such as electronegativity, hardness, and softness, a quantitative measure of the molecule's reactivity can be obtained.
Furthermore, computational modeling can be used to simulate chemical reactions. For instance, the nucleophilic substitution reactions at the chlorinated positions (C4 and C5) of the pyrimidine ring could be investigated. By calculating the activation energies for different reaction pathways, the most favorable mechanism can be determined, providing insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations would reveal the conformational landscape of this compound, showing how the molecule flexes and rotates at a given temperature. This is particularly important for understanding the rotational freedom of the 2-methoxyphenyl group relative to the pyrimidine ring.
MD simulations can also be used to study the effects of solvents on the molecule's structure and dynamics. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent interacts with the solute and influences its conformation and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net If a set of pyrimidine derivatives with known biological activities were available, a QSAR model could be developed. pharmaffiliates.com
This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model for this compound and its analogs could be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Mechanistic Insights into Biological Activities of Pyrimidine Derivatives Relevant to 4,5 Dichloro 2 2 Methoxyphenyl Pyrimidine
General Mechanisms of Action of Pyrimidine-Based Bioactive Compounds
The biological activities of pyrimidine (B1678525) derivatives stem from their ability to act as structural mimics of endogenous pyrimidines, allowing them to interfere with essential metabolic and signaling pathways. researchgate.net Because the pyrimidine structure is a key component of many substances within the body, its derivatives can readily interact with enzymes, biopolymers, and genetic materials. nih.gov This interaction is central to their function as therapeutic agents.
One of the primary mechanisms is the inhibition of enzymes crucial for cellular proliferation and survival. nih.gov For example, by mimicking the structure of natural substrates, pyrimidine derivatives can bind to the active sites of enzymes, blocking their function. This is particularly evident in their role as inhibitors of kinases, dihydrofolate reductase (DHFR), and acetylcholinesterase (AChE). nih.govnih.govnih.gov
Furthermore, pyrimidine derivatives can modulate cellular signaling pathways that control processes like cell growth, differentiation, and death (apoptosis). nih.govrsc.org Their interference with nucleotide metabolism directly impacts the synthesis of DNA and RNA, which is critical for rapidly dividing cells, such as cancer cells. nih.govresearchgate.net The de novo pyrimidine synthesis pathway, which builds pyrimidines from simple molecules, is often upregulated in such cells, making it a prime target for therapeutic intervention. researchgate.netnih.gov By disrupting this pathway, pyrimidine-based drugs can selectively halt the proliferation of pathological cells. acs.org
In the context of antimicrobial action, pyrimidine derivatives often exploit differences between microbial and mammalian cellular machinery. wjarr.comnih.gov For instance, they can selectively inhibit bacterial or fungal enzymes, like DHFR, that are essential for the pathogen's survival but are structurally different from their human counterparts. wjarr.com This selective targeting is a key principle in the development of effective and non-toxic antimicrobial agents. wjarr.comnih.gov
Enzyme Inhibition by Pyrimidine Derivatives
A predominant mechanism through which pyrimidine derivatives exert their biological effects is through the inhibition of key metabolic enzymes. researchgate.netnih.gov Their structural similarity to natural substrates allows them to bind to enzyme active sites, leading to a blockade of essential biochemical reactions. nih.gov This inhibitory action is central to their application as anticancer, anti-Alzheimer's, and antimicrobial agents.
Kinase Inhibition (e.g., CDK, Tyrosine Kinases, PfGSK3/PfPK6, VEGFR-2)
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates, a process known as phosphorylation. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. nih.gov Pyrimidine and its fused heterocyclic derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have emerged as privileged scaffolds for designing potent kinase inhibitors. nih.govrsc.org These structures often act as ATP-competitive inhibitors, mimicking the adenine (B156593) ring of ATP to bind to the kinase's active site. rsc.orgrsc.org
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for regulating the cell cycle, and their overactivity is common in cancer. rsc.org Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent inhibitors of CDKs, such as CDK4 and CDK6. rsc.org For example, Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is an approved CDK4/6 inhibitor for treating certain types of breast cancer. rsc.org By blocking CDK activity, these compounds can halt cell cycle progression and induce apoptosis (programmed cell death) in cancer cells. rsc.org
Tyrosine Kinase (TK) Inhibition: Tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Src kinase, are crucial for cell growth, differentiation, and survival. nih.govrsc.org Mutations or overexpression of these kinases can lead to uncontrolled cell proliferation. Pyrimidine derivatives have been successfully designed to target various TKs. nih.govnih.gov For instance, 2-aminopyrimidine (B69317) derivatives have been synthesized as inhibitors of EGFR, including mutant forms like EGFRC797S that confer resistance to other therapies. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines have shown potent inhibitory activity against Src kinase and other TKs like PDGFRβ. nih.govrsc.org These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling. nih.govnih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. wikipedia.org Pyrimidine derivatives are a class of small molecules that can inhibit VEGFR-2. wikipedia.org Pazopanib, for example, is a multi-targeted TKI with a structure based on an indazole and pyrimidine core that shows an inhibitory effect on VEGFR-2. wikipedia.org By blocking VEGFR-2 signaling, these compounds can suppress tumor-associated angiogenesis. wikipedia.org
Table 1: Examples of Pyrimidine Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | CDK4, CDK6, PDGFRβ, EGFR | ATP-competitive inhibition, leading to cell cycle arrest and apoptosis. | rsc.org |
| Pyrazolo[3,4-d]pyrimidines | Src Kinase, BTK | Acts as an isostere of adenine, mimicking ATP to bind the kinase hinge region. | nih.govrsc.org |
| 2-Aminopyrimidines | EGFR (including C797S mutant) | Binds to the ATP pocket, inhibiting EGFR phosphorylation and inducing apoptosis. | nih.gov |
| Indazole-pyrimidines (e.g., Pazopanib) | VEGFR-2, c-Kit | Multi-targeted tyrosine kinase inhibition, suppressing angiogenesis. | wikipedia.org |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purine (B94841) nucleotides and thymidylate, which are essential building blocks for DNA synthesis and cell proliferation. nih.govacs.orgmdpi.com Consequently, DHFR has been a major therapeutic target for antimicrobial and anticancer agents for decades. nih.govmdpi.com
Pyrimidine derivatives are a prominent class of DHFR inhibitors, often referred to as antifolates. wjarr.com Many of these inhibitors feature a 2,4-diaminopyrimidine (B92962) ring, which is structurally similar to the pteridine (B1203161) ring of folic acid, allowing them to bind tightly to the active site of the DHFR enzyme. nih.govresearchgate.net This binding competitively blocks the natural substrate, dihydrofolate, from accessing the enzyme, thereby depleting the intracellular pool of tetrahydrofolate. nih.gov
The resulting deficiency in essential cofactors leads to the inhibition of DNA synthesis, ultimately causing cell death, particularly in rapidly dividing cells like bacteria or cancer cells. acs.org The effectiveness of pyrimidine-based DHFR inhibitors often relies on their selective affinity for the microbial enzyme over the human counterpart, which minimizes host toxicity. wjarr.com Well-known examples include Trimethoprim, which selectively targets bacterial DHFR, and Pyrimethamine, used against the DHFR of malarial parasites. wjarr.com Researchers continue to design novel pyrimidine-clubbed benzimidazole (B57391) and thieno[2,3-d]pyrimidine (B153573) derivatives as potent DHFR inhibitors to combat drug resistance and improve efficacy. nih.govacs.org
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132), thus terminating the nerve impulse at cholinergic synapses. researchgate.netnih.gov Inhibition of AChE increases the levels and duration of action of acetylcholine in the brain, a primary strategy for treating the cognitive symptoms of Alzheimer's disease. nih.govnih.gov
Several classes of pyrimidine derivatives have been designed and synthesized as effective AChE inhibitors. nih.govnih.gov These compounds typically interact with the enzyme's active site. Molecular docking studies reveal that the pyrimidine ring and associated moieties can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE gorge. acs.org This dual-binding capability can lead to a mixed inhibition mechanism, which is particularly effective. acs.orgacs.org
For example, novel 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives and 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives have shown potent and selective inhibitory activity against AChE. nih.govnih.gov The structure-activity relationship studies indicate that specific substitutions on the pyrimidine ring system play a significant role in enhancing inhibitory potency. nih.gov The development of these pyrimidine-based AChE inhibitors provides a promising foundation for new therapeutic agents for neurodegenerative disorders. researchgate.netnih.gov
Table 2: Pyrimidine Derivatives as Enzyme Inhibitors
| Enzyme Target | Inhibitor Class Example | Mechanism of Inhibition | Therapeutic Application | Reference |
|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | 2,4-Diaminopyrimidines (e.g., Trimethoprim) | Competitive inhibition, blocking tetrahydrofolate synthesis and disrupting DNA production. | Antimicrobial, Anticancer | wjarr.comnih.govresearchgate.net |
| Acetylcholinesterase (AChE) | Thiazolo[3,2-a]pyrimidines | Binds to the active site gorge (CAS and/or PAS), preventing acetylcholine breakdown. | Anti-Alzheimer's Disease | nih.govacs.org |
| Tyrosine Kinases (e.g., EGFR) | Pyrido[2,3-d]pyrimidines | ATP-competitive inhibition, blocking signal transduction for cell proliferation. | Anticancer | rsc.org |
| Cyclin-Dependent Kinases (CDK4/6) | Pyrido[2,3-d]pyrimidines (e.g., Palbociclib) | Blocks kinase activity, leading to cell cycle arrest. | Anticancer | rsc.org |
Modulation of Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis Induction)
Beyond direct enzyme inhibition, pyrimidine derivatives exert their biological effects by modulating fundamental cellular pathways, most notably those controlling cell cycle progression and apoptosis (programmed cell death). rsc.orgrsc.org These mechanisms are particularly relevant to their use as anticancer agents.
The de novo biosynthesis of pyrimidines is intrinsically linked to cell proliferation. nih.gov This pathway is significantly upregulated during the S phase of the cell cycle to meet the high demand for nucleotides required for DNA synthesis. nih.gov The regulation involves key enzymes like CAD (carbamoyl-phosphate synthetase-aspartate carbamoyltransferase-dihydroorotase), whose activity is controlled by phosphorylation events mediated by signaling cascades such as the MAP kinase (MAPK) pathway. nih.gov By targeting enzymes in the pyrimidine synthesis pathway, pyrimidine-based drugs can deplete the nucleotide pools necessary for DNA replication, leading to an arrest of the cell cycle, often at the G1/S or G2/M transition. nih.govnih.gov For instance, certain 2-aminopyrimidine derivatives that inhibit EGFR have been shown to arrest cancer cells at the G2/M phase. nih.gov
Furthermore, the disruption of critical cellular processes by pyrimidine derivatives can trigger apoptosis. rsc.orgrsc.org Inhibition of key survival kinases like EGFR or CDKs disrupts the signaling balance that keeps cancer cells alive, pushing them toward a self-destruction pathway. rsc.orgnih.gov This induction of apoptosis is a desired outcome for anticancer therapies. For example, pyrido[2,3-d]pyrimidine derivatives that inhibit CDK6 have been shown to induce apoptosis in cancer cells, often through the activation of caspases, which are the executive enzymes of the apoptotic process. rsc.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to act as potent apoptosis inducers in tumor cells. rsc.org
Antimicrobial Mechanisms of Action (Antibacterial, Antifungal)
The pyrimidine scaffold is a crucial component in the development of antimicrobial agents, with many derivatives exhibiting potent antibacterial and antifungal properties. nih.govnih.gov The mechanisms of action often exploit biochemical pathways in microbes that are either absent or sufficiently different from those in humans, allowing for selective toxicity against the pathogen. wjarr.com
A primary antimicrobial mechanism for pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR). wjarr.comnih.gov As previously discussed, DHFR is essential for synthesizing tetrahydrofolate, a cofactor needed for nucleotide production. nih.gov Compounds like Trimethoprim are highly selective for bacterial DHFR over its human counterpart, effectively halting bacterial DNA synthesis and growth. wjarr.com This antifolate mechanism is a cornerstone of antibacterial therapy. researchgate.net
Another emerging mechanism involves the inhibition of bacterial cell division. Certain thiophenyl-substituted pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein. rsc.org FtsZ is a prokaryotic homolog of tubulin that forms a contractile ring (the Z-ring) at the site of cell division. By disrupting FtsZ polymerization and its associated GTPase activity, these pyrimidine compounds prevent bacterial cytokinesis, leading to cell death. rsc.org This represents a novel mode of action that can be effective against drug-resistant strains like MRSA. rsc.org
In addition to these specific targets, the broad structural diversity of pyrimidine derivatives allows them to interfere with various other microbial processes. nih.govresearchgate.net Scientists have synthesized numerous pyrimidine-containing compounds, such as sulfanilamide-pyrimidine hybrids and pyrimidine glycosides, that show significant activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netnih.govgsconlinepress.com The continuous exploration of pyrimidine chemistry is a vital strategy in the ongoing effort to combat the global challenge of antimicrobial resistance. nih.govgsconlinepress.com
Herbicidal Mechanisms of Action
The structural motif of the pyrimidine ring is a cornerstone in the development of various herbicides, leading to several distinct mechanisms of action that disrupt essential biochemical pathways in plants. researchgate.netnih.gov Research into pyrimidine derivatives has unveiled their capacity to inhibit critical processes such as amino acid synthesis, pyrimidine biosynthesis, pigment formation, and fatty acid synthesis. nih.govnih.govmdpi.comresearchgate.net These targeted inhibitions ultimately lead to plant growth cessation and death. researchgate.net
Inhibition of Acetohydroxyacid Synthase (AHAS)
Compounds containing a pyrimidine ring, such as certain sulfonylureas and pyrimidine–biphenyl hybrids, have been designed to act as potent AHAS inhibitors. acs.orgmdpi.comnih.gov By binding to the enzyme, these herbicides block the production of essential amino acids, which in turn halts protein production and prevents cell division, ultimately leading to plant death. researchgate.net The development of novel pyrimidine-based AHAS inhibitors is an active area of research, partly driven by the need to manage weed species that have developed resistance to existing herbicides targeting this enzyme. acs.org
For instance, a series of pyrimidine–biphenyl hybrids were developed and showed potent inhibitory activity against Arabidopsis thaliana AHAS. acs.org Two lead compounds from this series, 4aa and 4bb , exhibited higher efficacy against AHAS than the commercial herbicides bispyribac and flumetsulam. acs.org These compounds also demonstrated excellent post-emergence herbicidal activity against a broad spectrum of weeds, including those resistant to other AHAS inhibitors. acs.org Similarly, pyrimidine thiourea derivatives have been synthesized and shown to inhibit AHAS, with molecular docking studies confirming their potential binding mechanism within the enzyme's active site. nih.gov
Table 1: Research Findings on Pyrimidine Derivatives as AHAS Inhibitors
| Compound Class | Specific Compound(s) | Target Enzyme | Organism/Assay | Key Finding | Reference(s) |
| Pyrimidine–biphenyl hybrids | 4aa , 4bb | Acetohydroxyacid Synthase (AHAS) | Arabidopsis thaliana | Displayed higher inhibitory activity (Ki = 0.09 µM and 0.02 µM, respectively) than control herbicides bispyribac and flumetsulam. acs.org | acs.org |
| Pyrimidine thiourea derivatives | Compound 4d | Acetohydroxyacid Synthase (AHAS) | In vivo enzyme activity | Showed the highest inhibition rate of 44.4% against the enzyme at a concentration of 100 mg L-1. nih.gov | nih.gov |
| Chlorsulfuron Derivatives | W106 , W109 | Acetohydroxyacid Synthase (AHAS) | Amaranthus tricolor | Inhibition rates surpassed the commercial herbicide chlorsulfuron under both pre- and post-emergence treatments at 150 g·ha−1. nih.gov | nih.gov |
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A more recently discovered herbicidal mode of action relevant to pyrimidines is the disruption of the de novo pyrimidine biosynthesis pathway. nih.govresearchgate.net This pathway is fundamental for the creation of DNA and RNA, as well as glycoproteins and phospholipids. nih.gov A new class of herbicides, the aryl pyrrolidinone anilides, has been identified to inhibit dihydroorotate dehydrogenase (DHODH). nih.govpnas.org DHODH is a flavin-dependent enzyme that catalyzes the fourth step in pyrimidine biosynthesis. nih.govresearchgate.net
Inhibition of DHODH leads to a shutdown in the production of essential pyrimidine nucleotides. nih.gov Metabolomic studies on plants treated with a DHODH inhibitor, tetflupyrolimet , confirmed the impairment of this pathway, showing an accumulation of DHODH substrates like N-carbamoyl-L-aspartic acid and 4,5-dihydoroorotic acid. researchgate.net The herbicidal effect can be reversed by the external application of downstream products of the pathway, such as uridine monophosphate (UMP) or orotate, providing strong evidence for this specific mode of action. researchgate.net These inhibitors bind to the ubiquinone binding site of the DHODH enzyme. digitellinc.comnih.gov The identification of the pyrimidine biosynthetic pathway as a herbicidal target represents a significant advancement in combating weed resistance, as it was the first novel mode of action for herbicides to be commercialized in over three decades. nih.govpnas.org
Table 2: Research Findings on DHODH Inhibition
| Compound Class | Specific Compound | Target Enzyme | Organism/Assay | Key Finding | Reference(s) |
| Aryl pyrrolidinone anilides | Tetflupyrolimet | Dihydroorotate Dehydrogenase (DHODH) | Arabidopsis thaliana | Caused accumulation of DHODH substrates (N-carbamoyl-D,L-aspartic acid and 4,5-dihydoroorotic acid), confirming pathway disruption. researchgate.net | researchgate.netpnas.org |
| Aryl pyrrolidinone anilides | Tetflupyrolimet | Recombinant DHODH from Setaria italica & Oryza sativa | In vitro enzyme assay | Effectively inhibited the activity of purified plant DHODH enzymes. researchgate.net | researchgate.net |
| Aryl pyrrolidinone anilides | Tetflupyrolimet | Arabidopsis thaliana seedlings | Nutrient reversal experiment | Growth inhibition was rescued by exogenous supply of UMP or orotate, products downstream of DHODH. researchgate.net | researchgate.net |
Inhibition of Protoporphyrinogen Oxidase (PPO)
Another mechanism of action for certain pyrimidine-containing compounds is the inhibition of protoporphyrinogen oxidase (PPO). mdpi.comnih.gov PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. mdpi.com Herbicides that inhibit PPO cause the accumulation of its substrate, protoporphyrinogen IX, which leaks from its normal location. In the presence of light and oxygen, it generates reactive oxygen species that cause rapid peroxidation of lipids and proteins, leading to the swift disruption of cell membranes and plant death. mdpi.com
A series of novel pyrido[2,3-d]pyrimidine derivatives were designed and synthesized, with some showing significant herbicidal activity. mdpi.comnih.gov Molecular docking studies suggested that the most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) , acts as a PPO inhibitor. mdpi.com This compound was as effective against the monocot bentgrass as the commercial herbicides clomazone and flumioxazin. nih.gov
Table 3: Research Findings on Pyrimidine Derivatives as PPO Inhibitors
| Compound Class | Specific Compound(s) | Target Enzyme (Predicted) | Organism/Assay | Key Finding | Reference(s) |
| Pyrido[2,3-d]pyrimidine derivatives | Compound 2o | Protoporphyrinogen Oxidase (PPO) | Agrostis stolonifera (bentgrass) | Exhibited activity as potent as commercial herbicides clomazone and flumioxazin at a concentration of 1 mM. mdpi.comnih.gov | mdpi.comnih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Compound 2o | Nicotiana tabacum PPO (NtPPO) | Molecular docking simulation | Docking studies provided strong evidence that the compound acts as a PPO inhibitor. mdpi.com | mdpi.com |
Other Herbicidal Mechanisms
Research has also pointed to other mechanisms through which pyrimidine derivatives can exert herbicidal effects.
Inhibition of Acetyl-CoA Carboxylase (ACCase): Aryloxyphenoxypropionates (APPs) are a class of herbicides known to target acetyl-CoA carboxylase (ACCase), a crucial enzyme in the first committed step of fatty acid synthesis in monocots. researchgate.net The synthesis of novel APP derivatives incorporating 2- and 4-pyrimidinyloxy moieties has been reported. researchgate.net Preliminary bioassays showed that many of these compounds possess good herbicidal activity, with several being more potent in inhibiting the stalk growth of barnyard grass than the commercial ACCase inhibitor, cyhalofop. researchgate.net
Bleaching and Root Growth Inhibition: Studies on pyrazolylpyrimidine derivatives revealed that some compounds induce bleaching effects, linked to a reduction in chlorophyll levels. nih.gov The structure-activity relationship indicated that an alkynyloxy group on the pyrimidine ring was important for this bleaching activity. nih.gov In contrast, compounds substituted with an amino group at the same position exhibited excellent inhibition of weed root growth, suggesting a different mode of action. nih.gov
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Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for each specified section and subsection. The necessary data regarding its synthesis, biological activity, and application in the requested areas of research are absent from the available literature.
Future Research Directions and Outlook for 4,5 Dichloro 2 2 Methoxyphenyl Pyrimidine and Pyrimidine Research
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future synthesis of 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine and related compounds will likely pivot towards greener and more efficient methodologies, moving away from traditional, often harsh, chemical processes.
Sustainable and Green Chemistry Approaches: Current synthetic routes for dichloropyrimidines often involve reagents like phosphorus oxychloride or thionyl chloride, which pose environmental and handling challenges. google.comchemicalbook.com The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine (B1678525) derivatives to mitigate these issues. mdpi.com Future research will likely focus on adapting these sustainable methods for the synthesis of this compound. Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify work-up procedures, making it a sustainable alternative for producing pyrimidine scaffolds. nih.govresearchgate.net
Biocatalysis: The use of enzymes offers high selectivity and operates in environmentally benign aqueous media, eliminating the need for trace metal catalysts and reducing product contamination. mdpi.com
Solvent-Free Reactions: Mechanochemical grinding and other solvent-free conditions minimize waste and environmental impact, offering a cleaner route to pyrimidine synthesis. mdpi.comresearchgate.net
Multicomponent Reactions (MCRs): These reactions allow the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and atom economy. researchgate.net Developing an MCR for this compound could streamline its production significantly.
The table below summarizes various green chemistry techniques applicable to pyrimidine synthesis.
Table 1: Sustainable Synthesis Techniques for Pyrimidine Derivatives
| Technique | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave radiation as an energy source to heat reactions. nih.gov | Faster reaction rates, higher yields, reduced environmental pollution. nih.gov |
| Biocatalysis | Employs natural enzymes or whole cells to catalyze chemical reactions. mdpi.com | High selectivity, use of green reaction media (e.g., water), no metal contamination. mdpi.com |
| Solvent-Free Synthesis | Conducts reactions without a solvent, often using techniques like grinding. mdpi.com | Reduced waste, minimal environmental impact, cost-effective. mdpi.comresearchgate.net |
| Multicomponent Reactions | Combines three or more starting materials in a single synthetic operation. researchgate.net | High atom economy, operational simplicity, rapid generation of molecular diversity. |
| Flow Chemistry | Performs reactions in a continuous stream rather than in a batch. mdpi.com | Efficient, automated, improved safety and scalability. mdpi.com |
By investigating these modern synthetic strategies, researchers can develop more economical and environmentally responsible pathways to produce this compound and explore its chemical space more broadly.
Advanced Computational Design and High-Throughput Screening Methodologies
The discovery and optimization of novel pyrimidine-based drug candidates are being accelerated by the integration of computational modeling and high-throughput screening (HTS). These technologies allow for the rapid evaluation of vast chemical libraries and the rational design of molecules with enhanced potency and selectivity.
Computational Drug Design: For a molecule like this compound, computational tools can predict its biological activity and guide the synthesis of more effective analogs. mdpi.com
Molecular Docking: This technique can predict the binding orientation of the compound within the active site of a biological target, helping to understand its mechanism of action and design modifications to improve binding affinity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of pyrimidine derivatives with their biological activities, providing insights for designing new compounds with improved properties. mdpi.com
Fragment-Based Drug Discovery (FBDD): The pyrimidine core of the title compound can be considered a fragment hit. FBDD methodologies, supported by computational docking, can be used to "grow" or elaborate this fragment in three-dimensional space to create more potent and lead-like molecules. acs.org
High-Throughput and Modern Screening: HTS enables the rapid screening of thousands to millions of compounds to identify "hits" with desired biological activity. nih.govwikipedia.org
Multiplexed HTS: Novel HTS assays allow for the simultaneous screening of compounds against multiple targets, such as a panel of drug-metabolizing enzymes, which can accelerate the identification of selective inhibitors. nih.gov
DNA-Encoded Library Technology (DELT): This technology involves screening massive libraries where each small molecule is tagged with a unique DNA barcode. This allows for the interrogation of billions of compounds in a single experiment, significantly accelerating the discovery of novel ligands for therapeutic targets. Future work could involve creating a DELT library based on the this compound scaffold.
The synergy between computational design and HTS will be crucial for exploring the therapeutic potential of this compound, allowing for the efficient identification and optimization of lead compounds for a variety of diseases.
Investigation of Underexplored Biological Targets for Pyrimidine Scaffolds
The pyrimidine ring is a "privileged scaffold," known to interact with a wide range of biological targets. nih.govnih.gov While many pyrimidine-based drugs target well-known enzymes like kinases and polymerases, a vast landscape of underexplored targets remains. nih.govrsc.org Future research on this compound should include screening against these novel targets to uncover new therapeutic applications.
Potential underexplored targets for pyrimidine derivatives include:
Cell Division Cycle 5-Like (CDC5L) Protein: Recently identified as a promising target for cancer therapy, CDC5L is involved in mitosis. A pyrazolo[3,4-d]pyrimidine was recently reported as the first dual-targeting agent for both tubulin and CDC5L, suggesting that other pyrimidine scaffolds could also be effective. acs.orgacs.org
Mitochondrial One-Carbon Metabolism Enzymes: Enzymes like serine hydroxymethyltransferase (SHMT) 2 are crucial for cancer cell growth. Novel pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target this pathway, indicating a promising area for new anticancer drugs. princeton.edu
Lipoxygenase (LOX): Elevated levels of 5-lipoxygenase are linked to cancer development. Dihydropyrimidine analogs have shown potential as LOX inhibitors, presenting another avenue for cancer chemoprevention research. researchgate.net
Phosphodiesterases (PDEs): These enzymes are involved in crucial cell signaling pathways, and their dysregulation is implicated in cancer. Pyrido[2,3-d]pyrimidines have been investigated as PDE inhibitors. rsc.org
Screening this compound and its derivatives against a diverse panel of such targets could reveal unexpected biological activities and open up entirely new fields of therapeutic investigation.
Development of Targeted Delivery Systems for Pyrimidine-Based Agents
A significant challenge in cancer therapy is delivering highly toxic drugs specifically to tumor cells while minimizing damage to healthy tissues. The development of targeted delivery systems for potent pyrimidine-based agents like this compound is a critical area of future research. nih.gov
Advanced drug delivery strategies include:
Nanoparticle-Based Systems: Encapsulating pyrimidine agents within nanoparticles, such as liposomes, dendrimers, or polymeric micelles, can improve their solubility, stability, and pharmacokinetic profiles. nih.govnih.govyoutube.com
Active Targeting: Nanocarriers can be decorated with targeting ligands—such as antibodies, aptamers, or small molecules—that bind to receptors overexpressed on cancer cells. nih.gov For instance, low-density lipoprotein (LDL) nanoparticles have been used to deliver pyrimidine anticancer agents, exploiting the high expression of LDL receptors on cancer cells. nih.gov
Stimuli-Responsive Systems: These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as changes in pH, temperature, or enzyme concentration, leading to more precise drug delivery. nih.gov
The table below outlines various nanocarrier systems that could be adapted for the targeted delivery of pyrimidine agents.
Table 2: Nanocarrier Systems for Targeted Drug Delivery
| Nanocarrier | Description | Key Features |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and surface functionality for attaching targeting molecules. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. | Sustained drug release, can be functionalized for targeted delivery. youtube.com |
| Gold Nanoparticles | Small gold particles with unique optical and electronic properties. | Easily surface-functionalized, can be used for both therapy and imaging (theranostics). nih.gov |
| Chitosan Nanoparticles | Derived from a natural, biodegradable polysaccharide. | Biocompatible, low immunogenicity, some intrinsic anticancer activity. nih.gov |
Applying these delivery technologies to this compound could significantly enhance its therapeutic window, allowing for more effective treatment with reduced systemic toxicity.
Synergistic Effects and Combination Approaches with Pyrimidine Derivatives
Combination therapy, where multiple drugs are used simultaneously, is a cornerstone of modern medicine, particularly in oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. The future of pyrimidine-based research will heavily involve exploring the synergistic potential of compounds like this compound in combination with other therapeutic agents.
Promising combination strategies include:
Targeted Therapy Combinations: Combining a pyrimidine derivative that inhibits a specific pathway with another targeted agent can create a powerful synergistic effect. For example, combining a DHODH inhibitor (which depletes pyrimidines) with a FLT3 inhibitor has shown synergy in acute myeloid leukemia (AML) models. nih.gov
Immunotherapy Combinations: Some pyrimidine inhibitors can modulate the tumor microenvironment or increase the expression of surface markers on cancer cells, making them more susceptible to immunotherapies. A DHODH inhibitor was shown to increase CD38 expression on AML cells, enhancing the efficacy of anti-CD38 antibody therapy. nih.gov
Hybrid Molecules: A sophisticated approach involves creating single molecules that incorporate two distinct pharmacophores, aiming for dual-target action. The design of hybrid molecules combining pyrimidine scaffolds with other active moieties, such as dehydroabietic acid or chalcones, has yielded compounds with potent cytotoxic effects, suggesting synergistic action from a single chemical entity. mdpi.com
Overcoming Drug Resistance: The co-administration of different pyrimidine-based drugs, such as imatinib (B729) and nilotinib, has demonstrated synergistic activity, potentially by utilizing different cellular uptake and efflux mechanisms to combat resistance. wikipedia.org
Future studies should systematically screen this compound in combination with a wide array of existing drugs—including chemotherapies, targeted agents, and immunotherapies—to identify novel synergistic interactions that could translate into more effective clinical treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
